3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Description
The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3,4-dimethoxyphenyl group at the 5-position and an N-phenylpropanamide chain at the 3-position. Key features include:
Properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-26-16-9-8-14(12-17(16)27-2)13-18-20(25)23(21(28)29-18)11-10-19(24)22-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUBTEVGLAHUSX-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves a multi-step process:
Formation of the Thiazolidine Ring: : This involves the reaction of a thiourea derivative with an α-halo ketone under mild acidic conditions to form the thiazolidine ring.
Introduction of the Dimethoxyphenyl Group: : The dimethoxyphenyl component is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the exocyclic double bond.
Amidation: : The final step involves the amidation of the intermediate compound with N-phenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production methods follow similar synthetic routes but are scaled up for efficiency:
Continuous Flow Chemistry: : This method involves the continuous input of reactants and removal of products, allowing for increased control over reaction conditions and yields.
Batch Processing: : Utilized for smaller scales, where reactions are carried out in large reactors with careful monitoring of temperature and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation at the thiazolidine sulfur to form sulfoxide and sulfone derivatives.
Reduction: : Reduction of the exocyclic double bond can be achieved using hydrogenation catalysts.
Substitution: : The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Electrophiles like bromine or nitronium ion in the presence of Lewis acids.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Hydrogenated thiazolidine derivatives.
Substitution Products: : Varied depending on the electrophile used, such as bromo or nitro derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions, facilitating the formation of complex organic molecules.
Material Science: : Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain proteases and kinases, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Pharmacology: : Explored for its potential as an anti-inflammatory and anti-cancer agent due to its unique molecular interactions.
Diagnostics: : Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: : Utilized in the synthesis of agrochemicals, enhancing crop protection and yield.
Cosmetics: : Incorporated into formulations for its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Binding to Enzymes: : Forms covalent or non-covalent interactions with active site residues, inhibiting enzyme activity.
Signal Transduction: : Modulates signal transduction pathways by binding to specific receptors or proteins, altering cellular responses.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound shares structural homology with several analogues, differing in arylidene substituents and propanamide modifications. Key examples include:
*Estimated based on structural similarity to analogues.
Key Observations :
- Lipophilicity (XLogP3) : The target compound’s 3,4-dimethoxyphenyl group increases logP compared to analogues with polar substituents (e.g., 4-hydroxy-3-methoxyphenyl in ).
- Hydrogen-Bonding: The N-phenylpropanamide chain in the target compound provides fewer hydrogen-bond donors (HBD = 1) than analogues with hydroxyl groups (e.g., HBD = 2 in ).
- Topological Polar Surface Area (PSA) : Analogues with sulfonamide or hydroxyl groups (e.g., ) exhibit higher PSA, suggesting improved solubility.
Biological Activity
The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular structure of the compound includes a thiazolidine ring, a dimethoxyphenyl group, and an amide linkage. Its molecular formula is with a molecular weight of 353.41 g/mol. The structural characteristics contribute to its biological activity.
1. Antioxidant Activity
Thiazolidinone derivatives have shown significant antioxidant properties. Research indicates that modifications to the thiazolidinone structure can enhance antioxidant activity. For instance, compounds similar to the one exhibited effective inhibition of lipid peroxidation with EC50 values ranging from 1.128 to 2.489 mM . This suggests that the compound may possess a similar capacity for reducing oxidative stress.
2. Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, derivatives with similar structural motifs were tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These studies revealed that certain derivatives could inhibit cell proliferation with IC50 values in the low micromolar range (1.27 - 1.50 µM), demonstrating their potential as anticancer agents .
3. Antidiabetic Effects
Thiazolidinones have been recognized for their antidiabetic effects, particularly in enhancing insulin sensitivity and glucose uptake in cells. The compound under consideration may exhibit similar properties based on its structural analogs that have shown efficacy in diabetic models .
The biological activity of thiazolidinones is often attributed to their ability to interact with specific molecular targets within cells:
- Antioxidant Mechanism : The antioxidant activity is thought to arise from hydrogen bond interactions between the compound and amino acids in enzymes like peroxiredoxin 5 .
- Anticancer Mechanism : Anticancer effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis, such as the inhibition of AKT/mTOR pathways .
Case Studies
Several case studies demonstrate the biological activity of thiazolidinone derivatives:
| Study | Compound Tested | Cell Line | IC50 Value | Observations |
|---|---|---|---|---|
| El-Kashef et al., 2020 | Thiazolidinone Derivatives | MCF-7 | 1.27 µM | Induced apoptosis without affecting normal cells |
| Aziz et al., 2021 | Quinazolinone-Thiazolidinone Hybrids | A549 | Not specified | Showed significant anticancer activity |
These studies reinforce the therapeutic potential of thiazolidinones in cancer treatment and highlight the need for further exploration of their mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
